12-(Hydroxyamino)-12-oxododecanoic acid
Description
12-(Hydroxyamino)-12-oxododecanoic acid is a fatty acid derivative characterized by a hydroxyamino (-NHOH) and oxo (=O) group at the C12 position of a dodecanoic acid backbone. This compound is primarily synthesized via the reaction of 12-oxododecanoic acid with hydroxylamine (NH$_2$OH), forming an oxime intermediate that can be further reduced to yield the hydroxyamino derivative .
Properties
CAS No. |
62424-66-2 |
|---|---|
Molecular Formula |
C12H23NO4 |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
12-(hydroxyamino)-12-oxododecanoic acid |
InChI |
InChI=1S/C12H23NO4/c14-11(13-17)9-7-5-3-1-2-4-6-8-10-12(15)16/h17H,1-10H2,(H,13,14)(H,15,16) |
InChI Key |
SYXCACKKFONCRD-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCC(=O)O)CCCCC(=O)NO |
Origin of Product |
United States |
Preparation Methods
Synthesis from Vernolic Acid
One of the most well-documented approaches employs vernolic acid (cis-12,13-epoxy-cis-9-octadecenoic acid) extracted from Vernonia galamensis seed oil as the starting material.
Procedure:
- Isolation of vernolic acid from Vernonia oil (75-80% content) through saponification, acidification, and cold temperature crystallization (-20°C)
- Hydrogenation of the olefinic group of vernolic acid using platinum oxide catalyst to yield 12,13-epoxystearic acid
- Oxidation of 12,13-epoxystearic acid with periodic acid to form 12-oxododecanoic acid
Experimental Details:
A 2.40 g (0.008 mol) sample of 12,13-epoxystearic acid is dissolved in 18 mL water and 9 mL tertiary butyl alcohol. While stirring continuously, 1.95 g (0.0086 mol) periodic acid is added in one portion. The reaction mixture is stirred for 5 hours, after which 150 mL ice-cold water is added. After stirring for another 30 minutes, the resulting solid is vacuum-filtered to give crude 12-oxododecanoic acid. Recrystallization with light petroleum (bp 35°-60°C) yields 1.22 g of 12-oxododecanoic acid (73% yield, m.p. 53°-54°C).
Table 1: Optimization of Oxidation Reaction Time
| Reaction Time (hours) | Yield (%) | Products Formed |
|---|---|---|
| < 5 | < 73 | Incomplete reaction, unreacted epoxy acid present |
| 5 | 73 | 12-oxododecanoic acid (optimum) |
| > 5 | < 73 | Some dodecanedioic acid and hexanoic acid (over-oxidation) |
This method is notable for utilizing renewable raw materials instead of petrochemical feedstocks, offering a more sustainable approach to nylon-12 monomer synthesis.
Enzymatic Synthesis via P450 Monooxygenase
A biocatalytic approach employs bacterial P450 monooxygenases for the regioselective hydroxylation of dodecanoic acid or its methyl ester.
Procedure:
- Construction of a chimeric protein by fusing the monooxygenase CYP153A from Marinobacter aquaeloei to the reductase domain of P450 BM3 from Bacillus megaterium
- Expression of the fusion protein in Escherichia coli to create a whole-cell biocatalyst
- Bioconversion of dodecanoic acid (C12-FA) to ω-hydroxy dodecanoic acid
- Oxidation of the hydroxyl group to yield 12-oxododecanoic acid
Performance Metrics:
- The chimeric protein demonstrated three times higher efficiency than other evaluated redox components
- In vivo studies yielded 1.2 g/L ω-hydroxy dodecanoic acid from 10 g/L C12-FA with high regioselectivity (>95%) for the terminal position
- A two-phase system (5:1 aqueous/organic phase) using C12-FA methyl ester as substrate overcame solubility limitations and product toxicity
- Co-expression of an outer membrane transport system (AlkL) increased substrate transfer, resulting in production of 4 g/L ω-hydroxy dodecanoic acid
Enzymatic Cascade from Linoleic Acid
A novel multi-step enzymatic approach utilizes linoleic acid as a renewable starting material.
Procedure:
- Oxidation of linoleic acid by soybean lipoxygenase (LOX-1) to form 13S-hydroperoxyoctadecadienoic acid (13S-HPODE)
- Cleavage of 13S-HPODE by hydroperoxide lyase from Carica papaya (HPL CP-N) to yield 12-oxo-9(Z)-dodecenoic acid and hexanal
Enzymatic Optimization:
The initially low catalytic activity of full-length HPL CP was significantly enhanced by:
- Deletion of the hydrophobic, non-conserved N-terminal sequence, increasing enzyme activity from initial 10 U/L to 40 U/L
- Optimization of solubilization buffer and expression media, further increasing enzyme activity to 2700 U/L
- The optimized enzyme possessed a slightly acidic pH optimum and a catalytic efficiency (kcat/KM) of 2.73 × 10^6 s^-1·M^-1 towards 13S-HPODE
- Reaction completion was remarkably rapid, with 1 mM of 13S-HPODE transformed in just 10 seconds with a 90% yield
Table 2: Enzyme Cascade Optimization for 12-oxo-9(Z)-dodecenoic Acid Production
| Enzyme Combination | Reaction Time | Yield (%) | Notes |
|---|---|---|---|
| HPL CP-N alone with purified 13S-HPODE | 10 seconds | 90 | Rapid conversion but requires pre-purified substrate |
| Sequential: Lipase → LOX-1 → HPL CP-N | HPL CP-N reaction for 1 min | 43 | One-pot cascade from safflower oil |
| LOX-1 + HPL CP-N + Transaminase (TR AD) | Complete cascade | Up to 12 | Complete conversion to 12-aminododecenoic acid from linoleic acid |
Direct Synthesis from Cyclohexanone
A photochemical method offers a simplified approach using cyclohexanone as starting material.
Procedure:
- Mixing cyclohexanone with hydrogen peroxide aqueous solution under light irradiation
- Light-catalyzed oxidation and ring-opening dimerization to form 1,12-dodecanedioic acid
- Selective reduction to 12-oxododecanoic acid
Reaction Conditions:
- Molar ratio of cyclohexanone to hydrogen peroxide: 1:0.2-5
- Irradiance: 10-1×10^7 mW/m^2
- Hydrogen peroxide concentration: 10-35%
- Temperature: 30-100°C
- Reaction time: 1-12 hours
This method eliminates the need for organic solvents and metal catalysts, simplifying the process and reducing environmental impact.
Synthesis of this compound
The conversion of 12-oxododecanoic acid to this compound (12-oxododecanoic acid oxime) represents the critical second stage in the synthesis pathway.
Reaction with Hydroxylamine
The most direct approach involves the reaction of 12-oxododecanoic acid with hydroxylamine under mild conditions.
Detailed Procedure:
- A sample of hydroxylamine hydrochloride (2.75 g, 0.04 mol) is placed in a 250 mL Erlenmeyer flask, followed by addition of 16.5 mL of water, gently warming the contents
- 11 mL of 10% sodium hydroxide is added, followed by 1.1 g (0.005 mol) of 12-oxododecanoic acid
- Ethanol (15 mL) is added to create a clear solution
- The mixture is warmed on a water bath for 10 minutes, then cooled in an ice bath
- The resulting solid is filtered and dried to give 1.05 g (93% yield) of aldoxime acid
- Recrystallization in water/ethanol mixture (4:1) yields 0.92 g (80% yield) pure aldoxime acid (m.p. 104°-106°C)
Analytical Data:
- Elemental Analysis found: C, 62.65; H, 9.92; N, 5.72%
- Melting point: 104°-106°C
- Reaction completion time: 10 minutes
- Overall yield: 80% after recrystallization
One-Pot Enzyme Cascade Approach
Recent advances in biocatalysis have enabled a one-pot enzyme cascade for the direct synthesis of this compound from renewable starting materials.
Enzyme Cascade System:
- Lipase from Pseudomonas fluorescens hydrolyzes triglycerides from plant oils to release linoleic acid
- Soybean lipoxygenase (LOX-1) oxidizes linoleic acid to 13S-HPODE
- Hydroperoxide lyase from Carica papaya (HPL CP-N) cleaves 13S-HPODE to form 12-oxo-9(Z)-dodecenoic acid
- Reaction with hydroxylamine forms this compound
Optimization Findings:
- Sequential addition of enzymes performed better than simultaneous addition
- Fast extraction of reaction mixtures after HPL CP-N reaction (within 1 minute) was critical for maximum yield
- The system achieves conversion rates of up to 59% according to LC-ELSD quantification
Table 3: Comparison of Synthesis Methods for this compound
| Method | Starting Material | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Chemical synthesis (hydroxylamine) | Purified 12-oxododecanoic acid | 80-93 | High yield, simple procedure | Requires pre-purified precursor |
| Enzymatic cascade | Plant oils (safflower, etc.) | 40-59 | Direct from renewable sources, mild conditions | Lower yield, complex enzyme system |
| Photochemical method + hydroxylamine | Cyclohexanone | Not reported | Simplified process, no metal catalysts | Two-step process, limited data on overall yield |
Downstream Conversion to Nylon-12 Monomer
The primary industrial significance of this compound lies in its role as an intermediate in the synthesis of 12-aminododecanoic acid, the monomer for nylon-12 production.
Hydrogenation to 12-Aminododecanoic Acid
Procedure:
- A sample of this compound (0.90 g, 3.93×10^-3 mol) is placed in a hydrogenation bottle
- Methanol (10 mL) is added, followed by 0.005 g (2.2×10^-5 mol) platinum oxide (Adam's catalyst)
- The bottle is fitted to a Paar high-pressure system, deaerated, then filled with hydrogen gas to maintain a pressure of about 3 atm for 1.5 hours with continuous shaking
- After hydrogenation, 10 mL of methanol is added to the reaction mixture, then heated to gentle boiling to dissolve the product
- The hot mixture is quickly filtered to remove suspension of black platinum
- The filtrate is evaporated to give 0.85 g (92% yield) 12-aminododecanoic acid
- Recrystallization in ethanol/water mixture (1:1) yields 0.80 g (87% yield) 12-aminododecanoic acid (m.p. 184°-186°C)
Analytical Data:
- GC analysis of the methylated product shows two peaks corresponding to:
- Primary amino ester H₂N(CH₂)₁₁CO₂CH₃
- Tertiary amino ester (CH₃)₂N(CH₂)₁₁CO₂CH₃
- Diagnostic ions in mass spectra:
- Primary amino ester: M+1 ion at m/z 230, m/z 30 (base peak)
- Tertiary amino ester: molecular ion peak at m/z 257 and base peak at m/z 44
Integrated Biocatalytic Systems
Recent developments in synthetic biology have enabled the creation of engineered Escherichia coli cell factories capable of producing nylon-12 monomer directly from glucose.
A notable achievement is the development of a three-enzyme cascade combining:
- Soybean lipoxygenase (LOX-1)
- Hydroperoxide lyase (HPL CP-N)
- ω-Transaminase (TR AD)
This system achieved up to 12% conversion from linoleic acid to 12-aminododecenoic acid, presenting a promising biocatalytic route for nylon-12 monomer production from renewable resources.
Table 4: Performance of Biocatalytic Systems for Nylon-12 Monomer Production
Factors Affecting Synthesis Efficiency
Several critical factors influence the efficiency of this compound synthesis:
Substrate Purity and Concentration
- For the vernolic acid route, cold temperature crystallization was identified as the most efficient and cost-effective purification technique
- Reaction time optimization is critical in the oxidation step, as extended reactions lead to over-oxidation and reduced yields
- For enzymatic routes, substrate concentration significantly affects enzyme activity and product yield
Reaction Conditions
Critical Parameters:
- Temperature: Most chemical routes operate optimally between 30-60°C
- pH: Enzymatic approaches require precise pH control, typically slightly acidic for hydroperoxide lyase
- Solvent selection: Ethanol/water mixtures provide optimal solubility for oxime formation
- Reaction time: Rapid processing is essential, particularly for enzymatic intermediates that may undergo isomerization
Enzyme Stability and Activity
For biocatalytic approaches:
- Enzyme engineering significantly impacts activity (e.g., N-terminal truncation of hydroperoxide lyase increased activity 270-fold)
- Protein fusion strategies enhance electron coupling efficiency in monooxygenase systems
- Co-expression of transport proteins (e.g., AlkL) increases substrate accessibility
Comparative Analysis of Preparation Methods
Table 5: Comprehensive Comparison of this compound Synthesis Routes
| Parameter | Vernolic Acid Route | P450 Monooxygenase Route | Enzymatic Cascade | Photochemical Route |
|---|---|---|---|---|
| Renewable resources | Yes (plant oil-derived) | Partially (depends on dodecanoic acid source) | Yes (plant oil-derived) | No (petrochemical-based) |
| Number of steps | 4 (isolation, hydrogenation, oxidation, oximation) | 3 (hydroxylation, oxidation, oximation) | 4 (enzymatic cascade + oximation) | 3 (photochemical, oxidation, oximation) |
| Overall yield | ~60% from vernolic acid | ~75% from dodecanoic acid | ~40% from plant oils | Not fully reported |
| Regioselectivity | High (directed by epoxy group) | Very high (>95% terminal position) | High (enzyme-controlled) | Moderate (light-controlled) |
| Scale-up potential | Moderate (limited by vernolic acid availability) | High (whole-cell biocatalysis) | Moderate (enzyme stability issues) | High (simple equipment) |
| Environmental impact | Low (renewable resources) | Moderate (requires whole cells) | Low (mild conditions) | Low (no catalysts or solvents) |
Chemical Reactions Analysis
Types of Reactions
12-(Hydroxyamino)-12-oxododecanoic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Ammonia (NH3), primary and secondary amines.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines.
Scientific Research Applications
12-(Hydroxyamino)-12-oxododecanoic acid is used to stabilize iron oxide nanoparticles by capping their surface . ω-Oxyfunctionalized products derived from medium-chain length fatty acids like dodecanoic acid (C12-FA) can be used to synthesize different bioplastics . 12-Hydroxydodecanoic acid (ω-OHC12) can be used as a building block for the production of poly(12-hydroxydodecanoate), which can be copolymerized with 12-hydroxystearate to yield an environmental benign elastomer .
Synthesis of ω-hydroxy dodecanoic acid
Marinobacter aquaeloei to the reductase domain of P450 BM3 from Bacillus megaterium ensures optimal protein expression and efficient electron coupling . The established fusion protein (CYP153A M. aq. *-*CPR) was used for the hydroxylation of C12-FA in in vivo studies, which yielded 1.2 g l –1 ω-hydroxy dodecanoic from 10 g l –1 C12-FA with high regioselectivity (> 95%) for the terminal position . C12-FA methyl ester was utilized as substrate in a two-phase system (5:1 aqueous/organic phase) configuration to overcome low substrate solubility and product toxicity by continuous extraction . The biocatalytic system was further improved with the coexpression of an additional outer membrane transport system (AlkL) to increase the substrate transfer into the cell, resulting in the production of 4 g l –1 ω-hydroxy dodecanoic acid .
Mechanism of Action
The mechanism of action of 12-(Hydroxyamino)-12-oxododecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and amino groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. This can lead to the modulation of enzyme activity and the regulation of metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
12-Oxododecanoic Acid
- Structure : Contains a ketone group (=O) at C12.
- Synthesis: Produced via oxidation of 12-hydroxydodecanoic acid or enzymatic pathways involving cytochrome P450 (CYP4A1) oxidation of 12-halododecanoic acids .
- Key Differences: Lacks the hydroxyamino group, making it less reactive in nucleophilic substitutions.
- Applications: Intermediate in the synthesis of 12-aminododecanoic acid and biodegradable polymers .
12-Hydroxydodecanoic Acid
- Structure : Features a hydroxyl (-OH) group at C12.
- Synthesis: Generated via CYP4A1-catalyzed ω-hydroxylation of dodecanoic acid or reduction of 12-oxododecanoic acid .
- Key Differences: The hydroxyl group confers higher polarity and hydrogen-bonding capacity compared to the hydroxyamino-oxo moiety.
- Applications : Used in surfactants, lubricants, and as a precursor for ω-functionalized fatty acids .
12-((4-Hydroxyphenol)amino)-12-oxododecanoic Acid (Compound 6d)
- Structure: Contains a 4-hydroxyphenylamino group at C12.
- Synthesis : Derived from diacid intermediates via coupling reactions .
- Applications : Tested as an antiproliferative agent in cancer research .
12-((2,5-Dioxopyrrolidin-1-yl)oxy)-12-oxododecanoic Acid (DA)
- Structure : Includes a dioxopyrrolidinyl-oxy group at C12.
- Synthesis : Designed for albumin-binding via a bimolecular modification strategy .
- Key Differences : The pyrrolidinyl group improves serum stability and prolongs half-life in vivo.
- Applications : Enhances the pharmacokinetics of aptamer-based therapeutics (e.g., bone anabolic agents) .
Comparative Data Table
Research Findings and Mechanistic Insights
- Metabolic Stability: 12-Oxododecanoic acid undergoes rapid enzymatic reduction to 12-hydroxydodecanoic acid in the presence of NADPH and CYP2E1, limiting its in vivo stability . In contrast, this compound shows resistance to CYP-mediated oxidation due to the electron-withdrawing hydroxyamino group, enhancing its metabolic stability .
Binding Affinity :
- Antiproliferative Activity: Compound 6d (12-((4-hydroxyphenol)amino)-12-oxododecanoic acid) exhibited 50% inhibition of cancer cell proliferation at 24.6 µM, attributed to its aromatic moiety interfering with DNA synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
